The Physicochemical and Mechanistic Profile of (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic Acid
The Physicochemical and Mechanistic Profile of (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic Acid
An In-Depth Technical Guide for Synthetic and Medicinal Chemists
Executive Summary
In modern drug discovery and advanced materials science, functionalized arylboronic acids are indispensable building blocks. Among these, (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid (CAS: 1704082-09-6) stands out as a highly specialized reagent [1]. It merges the rigid, lipophilic architecture of a naphthalene core with the polar, hydrogen-bonding capacity of a morpholinosulfonyl moiety.
This whitepaper provides an authoritative analysis of its physicochemical properties, the causality behind its reactivity, and field-proven protocols for its application in Suzuki-Miyaura cross-coupling and medicinal chemistry workflows.
Physicochemical Profiling and Structural Causality
Understanding the physical and chemical behavior of this compound requires dissecting its structural components. The molecule features a boronic acid group at the C1 position and a morpholinosulfonyl group at the C4 position of a naphthalene ring.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, essential for stoichiometric calculations and solvent selection.
| Property | Value / Description |
| Chemical Name | (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid |
| CAS Registry Number | 1704082-09-6 |
| Molecular Formula | C14H16BNO5S |
| Molecular Weight | 321.16 g/mol |
| Appearance | White to off-white solid powder |
| Solubility Profile | High in DMF, DMSO; Moderate in MeOH, THF; Low in H2O |
| Electronic Nature | Electron-deficient (due to C4 sulfonyl EWG) |
| Steric Environment | Hindered (due to C1 peri-hydrogen on naphthalene) |
The Causality of Chemical Reactivity
As a Senior Application Scientist, it is critical to look beyond the basic metrics and understand why this molecule behaves the way it does in a reaction flask.
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Electronic Effects (Lewis Acidity): The morpholinosulfonyl group is a powerful electron-withdrawing group (EWG). Through the conjugated π -system of the naphthalene core, it pulls electron density away from the boron atom. This increases the Lewis acidity of the boronic acid, effectively lowering its pKa. Consequently, the formation of the reactive "ate" complex (boronate anion) upon the addition of a base occurs more readily than with an unsubstituted 1-naphthylboronic acid [2].
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Steric Hindrance: The boronic acid is located at the 1-position of the naphthalene ring. The adjacent peri-hydrogen (at C8) introduces significant steric bulk. This steric hindrance can slow down the transmetalation step in palladium-catalyzed couplings, necessitating the use of highly active, sterically demanding ligands (e.g., Buchwald biaryl phosphines) to facilitate the catalytic cycle [3].
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Protodeboronation Risk: Electron-deficient boronic acids are inherently more susceptible to protodeboronation (the cleavage of the C-B bond to form a C-H bond) under prolonged exposure to aqueous basic conditions at elevated temperatures. Therefore, reaction protocols must be optimized for rapid transmetalation to outcompete this degradation pathway.
Mechanistic Pathways: The Suzuki-Miyaura Coupling
The primary synthetic utility of (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.
Catalytic Cycle Dynamics
The successful coupling of this specific boronic acid relies on a finely tuned catalytic cycle. Because the substrate is both sterically hindered and electron-deficient, the transmetalation step is the rate-limiting bottleneck.
Caption: Catalytic cycle of Suzuki-Miyaura coupling tailored for hindered naphthylboronic acids.
Boroxine Equilibrium and Handling
A common pitfall when working with arylboronic acids is neglecting the monomer-trimer equilibrium. Under dry conditions, (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid will spontaneously dehydrate to form a cyclic boroxine anhydride.
Caption: Reversible dehydration equilibrium between active boronic acid monomer and inactive boroxine.
Scientific Insight: Because commercial batches often contain a mixture of monomer and boroxine, calculating exact stoichiometry based purely on the monomeric molecular weight (321.16 g/mol ) can result in a deficit of reactive boron species. Rule of thumb: Always use a 1.2 to 1.5 molar equivalent excess of the boronic acid to ensure complete conversion of the aryl halide.
Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocol is designed as a self-validating system. Each step includes an internal logic check to verify the integrity of the reaction.
Protocol 1: Optimized Suzuki-Miyaura Cross-Coupling
Objective: Couple (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid with an aryl bromide to form a functionalized biaryl scaffold.
Reagents:
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Aryl bromide (1.0 equiv)
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(4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid (1.3 equiv)
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Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) - Chosen for its wide bite angle, which facilitates reductive elimination in sterically hindered systems.
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K₂CO₃ or K₃PO₄ (2.5 equiv) - Aqueous base is mandatory to shift the boroxine equilibrium to the active boronate.
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Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
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Substrate Loading: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol) and the boronic acid (1.3 mmol, ~417 mg).
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Validation Check: The solid mixture should be free-flowing. Clumping indicates moisture absorption, which is acceptable here since water will be added, but suggests poor prior storage.
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Catalyst and Base Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) and K₂CO₃ (2.5 mmol).
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Atmospheric Exchange (Critical Step): Seal the flask with a rubber septum. Evacuate the flask under a high vacuum for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.
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Causality: Oxygen must be rigorously excluded. O₂ promotes the homocoupling of the boronic acid (forming a symmetric binaphthyl byproduct) and degrades the Pd(0) active species.
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Solvent Introduction: Syringe in degassed 1,4-Dioxane (8 mL) and degassed deionized water (2 mL).
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Validation Check: The mixture should undergo a distinct color change (often turning reddish or deep orange) as the pre-catalyst dissolves and begins the reduction to Pd(0).
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Thermal Activation: Transfer the flask to a pre-heated oil bath at 90°C. Stir vigorously for 4 to 12 hours.
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Monitoring: Monitor via TLC or LC-MS. The disappearance of the aryl bromide validates the efficiency of the transmetalation step.
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Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography.
Medicinal Chemistry Relevance: The Morpholinosulfonyl Pharmacophore
Why synthesize a boronic acid with a morpholinosulfonyl group? In medicinal chemistry, the incorporation of this specific moiety is highly strategic [4].
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ADME Optimization: Naphthalene rings are highly lipophilic (high LogP), which can lead to poor aqueous solubility and high plasma protein binding. The morpholinosulfonyl group introduces a polar surface area (PSA). The oxygen atom in the morpholine ring and the sulfonyl oxygens act as excellent hydrogen bond acceptors, significantly improving aqueous solubility and oral bioavailability [5].
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Target Engagement: Sulfonamides and their derivatives are privileged structures in drug design. They are known to interact strongly with the hinge region of various kinases, as well as enzymes like dihydrofolate reductase (DHFR) and carbonic anhydrase.
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Metabolic Stability: Unlike simple alkyl amines, the morpholine ring is relatively resistant to oxidative metabolism by Cytochrome P450 enzymes, prolonging the half-life of the resulting drug candidate.
By utilizing (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid in late-stage functionalization, medicinal chemists can simultaneously install a bulky lipophilic core and a solubility-enhancing, target-binding pharmacophore in a single synthetic step.
References
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BoronPharm Chemical Catalog. "1704082-09-6 | (4-(Morpholinosulfonyl)naphthalen-1-yl)boronic acid." BoronPharm. Available at: [Link]
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American Chemical Society (ACS). "Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates." Organic Letters. Available at:[Link]
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National Center for Biotechnology Information (NCBI). "A survey of isatin hybrids and their biological properties." PMC. Available at:[Link]
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American Chemical Society (ACS). "Optimization of Physicochemical Properties and ADME for Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
